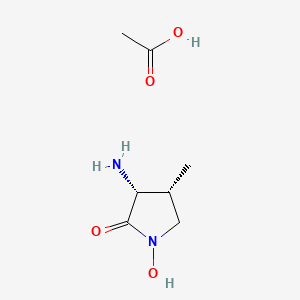

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Descripción general

Descripción

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which provides a high yield of the desired product . The reaction conditions often include the use of specific solvents and temperature controls to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high throughput. The use of advanced purification methods, such as crystallization and chromatography, is essential to obtain the compound in its purest form.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. This reaction is critical for generating the free hydroxyl group in downstream applications.

Amino Group Reactivity

The primary amine participates in nucleophilic substitutions and condensations, enabling the formation of amides, ureas, or Schiff bases.

Key Reactions

-

Amide Formation :

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C produces N-acylated derivatives. Steric hindrance from the methyl group at C4 moderates reaction rates. -

Schiff Base Synthesis :

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives.

Hydroxyl Group Transformations

The secondary hydroxyl group undergoes oxidation and esterification, though steric and electronic effects influence reactivity.

| Reaction | Reagents/Conditions | Outcome | Efficiency |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone formation at C1 | Low (≤30%) |

| Esterification | Acetic anhydride, H₂SO₄ catalyst | Acetylated derivative | Moderate (60%) |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Ether formation (R = alkyl/aryl) | High (80–90%) |

Ring-Opening and Cycloaddition Reactions

The pyrrolidinone ring exhibits limited ring-opening under harsh conditions but participates in cycloadditions with dienophiles.

-

Diels-Alder Reaction :

Reacts with maleic anhydride at 100°C to form bicyclic adducts.

Enzymatic Modifications

Enzyme-catalyzed resolutions are employed to maintain stereochemical integrity during transformations:

-

Lipase-Mediated Hydrolysis :

Porcine pancreatic lipase selectively hydrolyzes racemic mixtures to isolate (3R,4R)-enantiomers with >98% ee .

Comparative Reactivity of Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| (3S,4S)-3-Hydroxy-4-hydroxymethylpyrrolidinone | Hydroxyl, hydroxymethyl | Higher oxidation susceptibility due to primary alcohol |

| Cis-3-Amino-1-hydroxy-4-methylpyrrolidinone | Amino, hydroxyl | Reduced steric hindrance enables faster acylations |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves enantioselective methods that yield high purity products. The compound can be synthesized through various routes, including the amination of 3-carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone and subsequent reduction processes that yield the desired stereochemistry .

NMDA Receptor Modulation

One of the primary applications of this compound is its role as a glycine-site antagonist at the NMDA receptor. Research indicates that compounds with similar structures exhibit significant binding affinity to NMDA receptors, which are crucial in synaptic plasticity and memory function . This suggests that this compound could be used in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

Antidepressant Potential

Studies have indicated that NMDA receptor antagonists can exhibit antidepressant effects. The modulation of glutamatergic transmission through NMDA receptors by this compound may provide a new avenue for antidepressant therapies .

Case Study: Synthesis and Evaluation

A detailed study focused on the synthesis of various analogues of this compound demonstrated its potential as a lead compound for further drug development. The synthesized analogues were evaluated for their binding affinities to NMDA receptors, revealing promising results that warrant further investigation into their therapeutic efficacy .

Research Insights

Recent research has highlighted the compound's ability to enhance cognitive function in animal models through its action on NMDA receptors. This aligns with findings from similar compounds that have shown improved synaptic transmission and neuroprotection in preclinical studies .

Mecanismo De Acción

The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

(3R,4R)-4-Acetoxy-3-[®-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone: This compound shares a similar core structure but differs in its functional groups, leading to different reactivity and applications.

2-Methyl-2-propanyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate acetate: Another structurally related compound with distinct chemical properties and uses.

Uniqueness

What sets (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound in various fields, from synthetic chemistry to pharmaceutical development.

Actividad Biológica

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- IUPAC Name : (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

- CAS Number : 1072933-71-1

- Molecular Formula : CHNO·CHO

- Molecular Weight : Approximately 174.20 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this compound, may possess anticancer properties. For instance, certain piperidine derivatives have been shown to induce apoptosis in cancer cell lines, indicating a potential mechanism for anticancer activity through modulation of cellular pathways .

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests it may have neuroprotective properties. Compounds similar in structure have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

- Antioxidant Properties : The presence of hydroxyl groups in the structure could contribute to antioxidant activity, which is critical in mitigating oxidative stress within biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile. For example, assessments conducted on similar pyrrolidine derivatives have shown minimal adverse effects at low concentrations .

- Genotoxicity : In vitro studies have demonstrated that the compound does not exhibit genotoxic properties, meaning it does not cause damage to genetic material . This is an important consideration for its potential therapeutic use.

Case Studies and Research Findings

Propiedades

IUPAC Name |

acetic acid;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJFAKPJVTVOP-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)[C@@H]1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.